molecular formula C9H5ClN2O2 B13008852 2-Chloroquinazoline-7-carboxylic acid

2-Chloroquinazoline-7-carboxylic acid

Cat. No.: B13008852
M. Wt: 208.60 g/mol
InChI Key: IXPMSRUXZSILLJ-UHFFFAOYSA-N
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Description

2-Chloroquinazoline-7-carboxylic acid is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various therapeutic applications. The structure of this compound consists of a quinazoline ring substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 7-position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinazoline-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, the reaction of 2-chloroaniline with carbon dioxide under high pressure and temperature can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted quinazoline derivatives.

    Oxidation Products: Quinazoline-7-carboxylic acid derivatives.

    Reduction Products: 2-Chloroquinazoline.

Mechanism of Action

The mechanism of action of 2-Chloroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Uniqueness: 2-Chloroquinazoline-7-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer specific chemical reactivity and biological activity. This combination allows for diverse modifications and applications in various fields .

Properties

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

2-chloroquinazoline-7-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2/c10-9-11-4-6-2-1-5(8(13)14)3-7(6)12-9/h1-4H,(H,13,14)

InChI Key

IXPMSRUXZSILLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1C(=O)O)Cl

Origin of Product

United States

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